molecular formula C14H13FN4O2S B2946522 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1021060-46-7

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2946522
CAS RN: 1021060-46-7
M. Wt: 320.34
InChI Key: FPNXJMAMRPBWKC-UHFFFAOYSA-N
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is a potential drug candidate that has been synthesized using a specific method.

Mechanism Of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide involves the inhibition of specific enzymes and proteins. The compound has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. Inhibition of HDAC enzymes leads to the activation of specific genes that are involved in the suppression of cancer cells and inflammation. The compound has also been found to inhibit the activity of protein kinase C (PKC) enzymes, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide have been extensively studied. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and metastasis of cancer cells, and reduce inflammation. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has shown promising results in various in vitro and in vivo studies. However, the compound has some limitations as well. The compound is not very soluble in water, which can make it difficult to use in certain experiments. The compound also has limited stability, which can make it difficult to store for long periods.

Future Directions

There are several future directions for the study of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide. One direction is to further investigate the mechanism of action of the compound, particularly its effects on specific enzymes and proteins. Another direction is to study the compound in animal models of various diseases to determine its efficacy and safety. Additionally, the compound can be modified to improve its solubility and stability, which would make it more useful in certain experiments. Finally, the compound can be used as a starting point for the development of new drugs that target specific diseases.
Conclusion
In conclusion, 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a promising chemical compound that has shown potential therapeutic properties in the treatment of various diseases. The compound has been synthesized using a specific method, and its mechanism of action involves the inhibition of specific enzymes and proteins. The compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of the compound, including further investigation of its mechanism of action and its use in animal models of various diseases.

Synthesis Methods

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide involves the reaction of 6-amino-3-(methylthio)pyridazine-4-carboxylic acid with N-(3-fluorophenyl)glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yield and high purity.

Scientific Research Applications

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide has been extensively studied for its potential therapeutic properties. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to inhibit specific enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c1-9(20)16-12-5-6-14(19-18-12)22-8-13(21)17-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNXJMAMRPBWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-acetamidopyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

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